

An In-depth Technical Guide to 1-Methylimidazolidine-2,4,5-trione

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Compound of Interest

Compound Name: **1-Methylimidazolidine-2,4,5-trione**

Cat. No.: **B1196877**

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This technical guide provides a comprehensive overview of **1-Methylimidazolidine-2,4,5-trione**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, synthesis, and biological activity, with a focus on its role as a potential therapeutic agent.

Chemical Identity and Properties

1-Methylimidazolidine-2,4,5-trione, a derivative of imidazolidine, is also commonly known by its synonyms, Methylparabanic acid or N-Methylparabanic acid.^[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of **1-Methylimidazolidine-2,4,5-trione**

Property	Value	Reference
IUPAC Name	1-methylimidazolidine-2,4,5-trione	[1]
Molecular Formula	C4H4N2O3	[1]
Molecular Weight	128.09 g/mol	[1]
CAS Number	3659-97-0	[1]
Appearance	Off-white solid	[2]
Solubility	Soluble in DMSO	[2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
LogP	-0.59	[3]

Table 2: Spectroscopic Data for **1-Methylimidazolidine-2,4,5-trione**

Spectrum Type	Key Peaks/Signals	Source
Mass Spectrometry	m/z top peak: 56; 2nd highest: 57; 3rd highest: 28	[1]
¹³ C NMR Spectroscopy	Data available in spectral databases	[1]
Infrared Spectroscopy	Data available in spectral databases	[1]

Synthesis of **1-Methylimidazolidine-2,4,5-trione**

The primary synthetic route to **1-Methylimidazolidine-2,4,5-trione** involves the cyclization of 1-methylurea with oxalyl chloride. This reaction is a common method for preparing imidazolidine-2,4,5-trione derivatives.

Experimental Protocol: Synthesis of 1-Methylimidazolidine-2,4,5-trione

Materials:

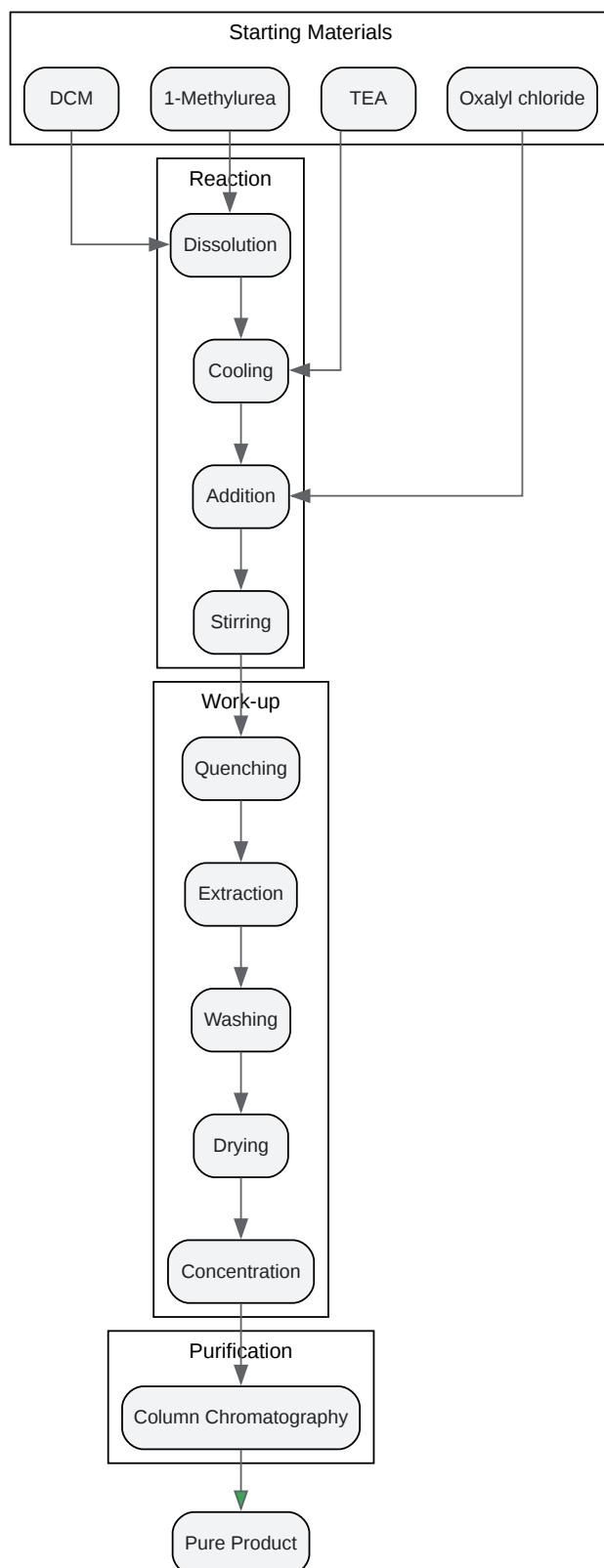
- 1-Methylurea
- Oxalyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Distilled water
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 1-methylurea (1.0 eq) in anhydrous dichloromethane.
- Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding distilled water.

- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with distilled water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **1-Methylimidazolidine-2,4,5-trione**.

Synthesis Workflow

[Click to download full resolution via product page](#)**Synthesis workflow for 1-Methylimidazolidine-2,4,5-trione.**

Biological Activity: Inhibition of Soluble Epoxide Hydrolase

Imidazolidine-2,4,5-trione derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH).^[4] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for various diseases. While a specific IC₅₀ value for **1-Methylimidazolidine-2,4,5-trione** is not readily available in the literature, related imidazolidine-2,4,5-trione compounds exhibit inhibitory activity against sEH in the nanomolar to micromolar range.

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is designed to screen for inhibitors of sEH. The principle is based on the hydrolysis of a non-fluorescent sEH substrate to a highly fluorescent product.

Materials:

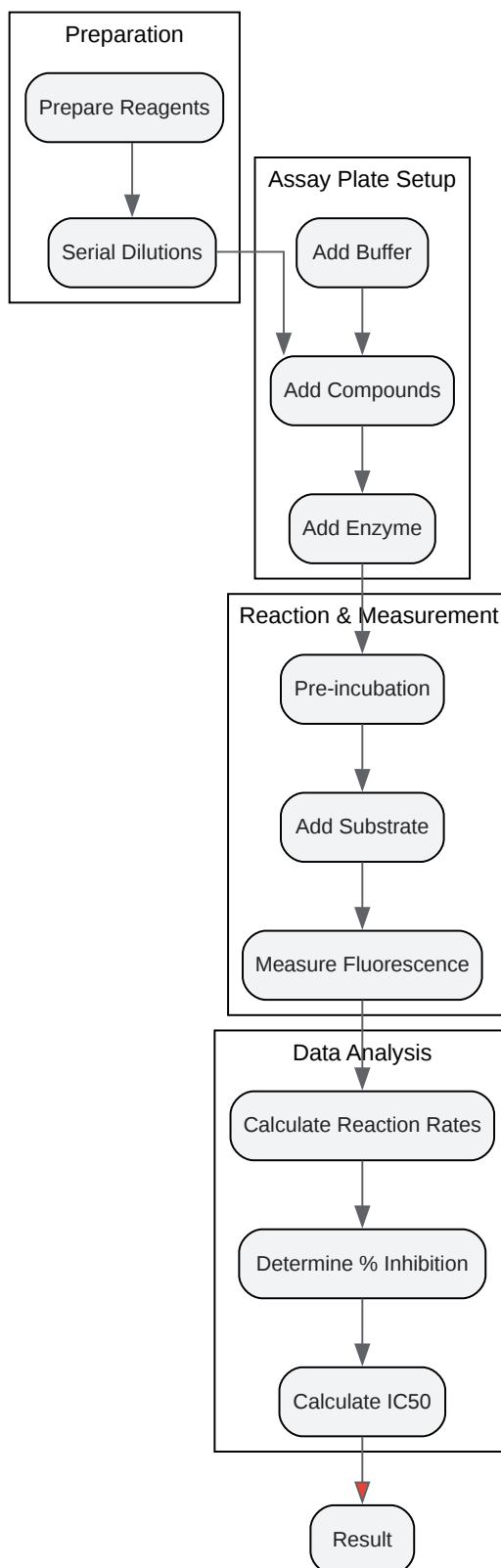
- Human recombinant sEH
- sEH assay buffer
- sEH substrate (e.g., PHOME)
- Test compound (**1-Methylimidazolidine-2,4,5-trione**) dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test compound and the positive control in sEH assay buffer.

- In the wells of a 96-well plate, add the sEH assay buffer.
- Add the test compound dilutions, positive control, or vehicle control to the respective wells.
- Add the human recombinant sEH enzyme solution to all wells except the background control wells.
- Incubate the plate at 30°C for 5 minutes.
- Initiate the enzymatic reaction by adding the sEH substrate to all wells.
- Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 330/465 nm) kinetically for 10-20 minutes at 30°C.
- Calculate the rate of reaction for each well.
- Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition versus the log of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

sEH Inhibition Assay Workflow

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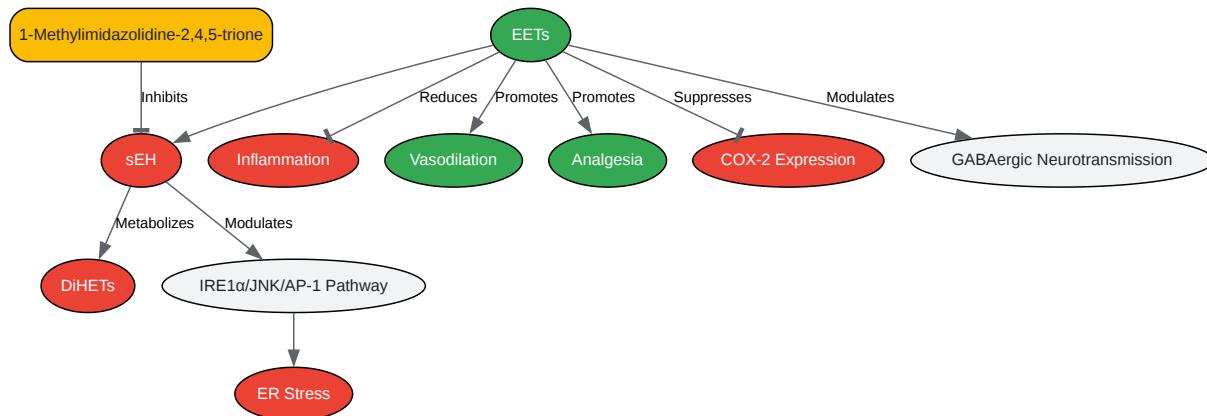
Workflow for the soluble epoxide hydrolase inhibition assay.

Signaling Pathways Modulated by sEH Inhibition

Inhibition of soluble epoxide hydrolase leads to an accumulation of epoxyeicosatrienoic acids (EETs), which in turn modulates several downstream signaling pathways. These pathways are implicated in inflammation, pain, and cardiovascular regulation.

One key mechanism involves the modulation of inflammatory responses. Increased EET levels have been shown to suppress the expression of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme.^[4] Additionally, sEH inhibitors can influence neuroinflammation and neuronal excitability, in part through the modulation of GABAergic neurotransmission.^[5] More recently, a link between sEH and endoplasmic reticulum (ER) stress has been identified, where sEH deficiency can alleviate ER stress through the IRE1 α /JNK/AP-1 signaling pathway.^[6]

Signaling Pathway Diagram



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Signaling pathways modulated by sEH inhibition.

Conclusion

1-Methylimidazolidine-2,4,5-trione is a readily synthesizable compound with potential as a soluble epoxide hydrolase inhibitor. Its ability to modulate key signaling pathways involved in inflammation and pain makes it a compound of significant interest for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules.

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